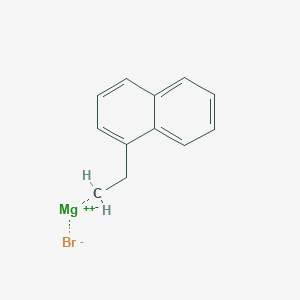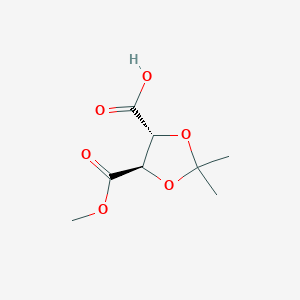![molecular formula C11H13Cl3N2O B6302904 2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride CAS No. 2270905-27-4](/img/structure/B6302904.png)
2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring substituted with a chlorine atom at the 5-position and an ethanamine group at the 8-position
Wirkmechanismus
Target of Action
The primary target of 2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride is the two-pore domain potassium channel TRESK . This channel plays a crucial role in maintaining the resting membrane potential and regulating neuronal excitability.
Mode of Action
This compound acts as an activator of the TRESK channel . By activating this channel, it increases potassium ion conductance, which leads to hyperpolarization of the neuronal membrane. This hyperpolarization inhibits the firing of action potentials, thereby reducing neuronal excitability.
Pharmacokinetics
Similar compounds have shown good inhibitory activity , suggesting that they may have favorable pharmacokinetic properties.
Biochemische Analyse
Biochemical Properties
Quinoline derivatives are known to interact with various enzymes and proteins . The nature of these interactions often depends on the specific structure of the quinoline derivative and the biochemical context in which it is present.
Cellular Effects
Some quinoline derivatives have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinoline derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-chloroquinoline, which serves as the core structure.
Etherification: The 5-chloroquinoline undergoes an etherification reaction with 2-chloroethanol in the presence of a base such as potassium carbonate to form 2-[(5-chloroquinolin-8-yl)oxy]ethanol.
Amination: The resulting 2-[(5-chloroquinolin-8-yl)oxy]ethanol is then reacted with ammonia or an amine source to introduce the ethanamine group, yielding 2-[(5-chloroquinolin-8-yl)oxy]ethanamine.
Formation of Dihydrochloride Salt: Finally, the free base is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, reaction temperature, and purification methods such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate: This compound has a similar quinoline core but differs in the substituent at the 8-position.
Ethyl 2-[(5-chloroquinolin-8-yl)oxy]acetate: Another related compound with an ethyl ester group at the 8-position.
Uniqueness
2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride is unique due to the presence of the ethanamine group, which imparts distinct chemical and biological properties. This differentiates it from other quinoline derivatives and makes it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-(5-chloroquinolin-8-yl)oxyethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O.2ClH/c12-9-3-4-10(15-7-5-13)11-8(9)2-1-6-14-11;;/h1-4,6H,5,7,13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDVDUOPFFSRLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCCN)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone](/img/structure/B6302865.png)






![1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine hydrochloride](/img/structure/B6302897.png)

![(3S,3aR,5R,6aR,7R)-6-Iodo-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B6302917.png)

